molecular formula K3N6O12Rh-3 B106653 Potassium hexanitrorhodate(III) CAS No. 17712-66-2

Potassium hexanitrorhodate(III)

Numéro de catalogue B106653
Numéro CAS: 17712-66-2
Poids moléculaire: 496.23 g/mol
Clé InChI: RKFOKQCKJHAAHS-UHFFFAOYSA-H
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Potassium hexanitrorhodate(III) is a chemical compound with the molecular formula K3N6O12Rh . It has an average mass of 496.233 Da and a monoisotopic mass of 495.754059 Da .


Molecular Structure Analysis

Potassium hexanitrorhodate(III) has a molecular formula of K3N6O12Rh . The compound’s structure is complex, with potassium, rhodium, and nitrite ions playing key roles .


Physical And Chemical Properties Analysis

Potassium hexanitrorhodate(III) has a molecular weight of 496.23 g/mol . It has a complexity of 97.2 and a formal charge of -3 . It also has a topological polar surface area of 315 Ų .

Applications De Recherche Scientifique

    Medical Field: Bartter Syndrome

    • Summary of Application : Potassium hexanitrorhodate(III) has been mentioned in the context of Bartter syndrome, a group of kidney disorders that cause an imbalance of potassium, sodium, chloride, and related molecules in the body .
    • Results or Outcomes : The disorder can cause polyhydramnios, which is an increased volume of fluid surrounding the fetus (amniotic fluid). This increases the risk of premature birth .

    Industrial Field: Chemical Applications

    • Summary of Application : Potassium hexanitrorhodate(III) is frequently used in industrial and chemical applications .

    Medical Field: Familial Hyperaldosteronism Type III

    • Summary of Application : Potassium hexanitrorhodate(III) has been mentioned in the context of Familial Hyperaldosteronism Type III, a form of hyperaldosteronism characterized by hypertension secondary to massive adrenal mineralocorticoid production .
    • Results or Outcomes : The disorder is characterized by hypertension and elevated aldosteronism levels .

    Chemical Field: Reactions with Potassium Hydrogen Difluoride

    • Summary of Application : Potassium hexanitrorhodate(III) has been studied in reactions with potassium hydrogen difluoride .
    • Results or Outcomes : The outcomes of these reactions are not provided in the source .

    Medical Field: Glucocorticoid-Remediable Aldosteronism

    • Summary of Application : Potassium hexanitrorhodate(III) has been mentioned in the context of glucocorticoid-remediable aldosteronism (GRA), a form of hyperaldosteronism characterized by childhood hypertension, elevated aldosteronism levels, and high levels of the hybrid steroids 18-oxocortisol and 18-hydroxycortisol .
    • Results or Outcomes : Hypertension and aldosteronism in GRA are not reversed by administration of exogenous glucocorticoids and patients require adrenalectomy to control hypertension .

    Chemical Field: Reactions with Potassium Hydrogen Difluoride

    • Summary of Application : Potassium hexanitrorhodate(III) has been studied in reactions with potassium hydrogen difluoride .
    • Results or Outcomes : The outcomes of these reactions are not provided in the source .

Safety And Hazards

Potassium hexanitrorhodate(III) can cause serious eye irritation, skin irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection when handling this compound .

Orientations Futures

While specific future directions for Potassium hexanitrorhodate(III) are not mentioned in the available resources, one study suggests that increasing potassium intake is a priority intervention to reduce non-communicable diseases . This could potentially open up new avenues for research into potassium compounds like Potassium hexanitrorhodate(III).

Propriétés

IUPAC Name

tripotassium;rhodium;hexanitrite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3K.6HNO2.Rh/c;;;6*2-1-3;/h;;;6*(H,2,3);/q3*+1;;;;;;;/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFOKQCKJHAAHS-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[K+].[K+].[K+].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

K3N6O12Rh-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium hexanitrorhodate(III)

CAS RN

17712-66-2
Record name Rhodate(3-), hexakis(nitrito-.kappa.N)-, potassium (1:3), (OC-6-11)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tripotassium hexakis(nitrito-N)rhodate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.908
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
3
Citations
RD Peacock - Journal of the Chemical Society (Resumed), 1955 - pubs.rsc.org
THE preparation of fluorine compounds of the platinum metals has, with few exceptions, required the use, directly or indirectly, of elementary fluorine. Meyer and Kienitz (2. anorg. Ckm., …
Number of citations: 6 pubs.rsc.org
J Li, H Chen, H Lin, H Lin - Journal of Photochemistry and Photobiology B …, 2009 - Elsevier
A sensitive colorimetric sensor (1) based on 4,5-dinitrobenzene-1,2-diamine was designed and synthesized. Binding of anions such as AcO − , F − and H 2 PO 4 - results in a notable …
Number of citations: 17 www.sciencedirect.com
GW Cheeseman - J. Chem. Soc, 1955
Number of citations: 16

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.